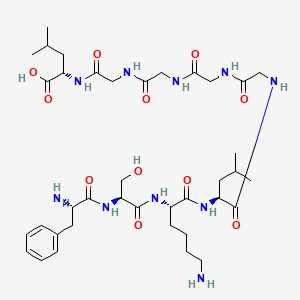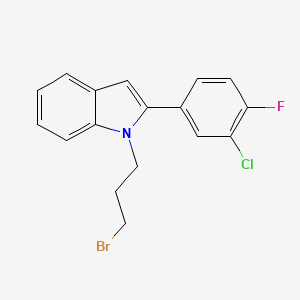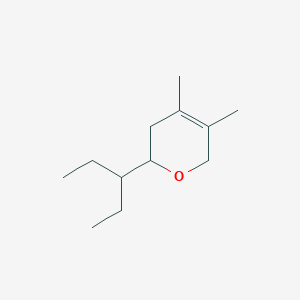![molecular formula C16H25NO3 B12607725 (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid CAS No. 877475-68-8](/img/structure/B12607725.png)
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both hydroxyl and amino functional groups, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and octanoic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between ®-1-phenylethylamine and octanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reduction: The resulting amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid
- (2S,4R)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid
- (2S,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid
Uniqueness
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its stereoisomers.
Eigenschaften
CAS-Nummer |
877475-68-8 |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
(2R,4S)-4-hydroxy-2-[[(1R)-1-phenylethyl]amino]octanoic acid |
InChI |
InChI=1S/C16H25NO3/c1-3-4-10-14(18)11-15(16(19)20)17-12(2)13-8-6-5-7-9-13/h5-9,12,14-15,17-18H,3-4,10-11H2,1-2H3,(H,19,20)/t12-,14+,15-/m1/s1 |
InChI-Schlüssel |
XNHOSFIUYCRXKB-VHDGCEQUSA-N |
Isomerische SMILES |
CCCC[C@@H](C[C@H](C(=O)O)N[C@H](C)C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCC(CC(C(=O)O)NC(C)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)



![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)
![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)

![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)

![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)

